
3-Iodo-2-(2,2,2-trifluoroethoxy)pyridine
molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name:
3-Iodo-2-(2,2,2-

trifluoroethoxy)pyridine

Cat. No.: B3030489 Get Quote

An In-Depth Technical Guide to 3-Iodo-2-(2,2,2-trifluoroethoxy)pyridine

Authored by a Senior Application Scientist
Introduction
In the landscape of modern drug discovery and medicinal chemistry, the strategic design of

molecular building blocks is paramount. Heterocyclic compounds, particularly pyridine

derivatives, form the backbone of a significant portion of approved pharmaceuticals.[1][2] This

guide focuses on 3-Iodo-2-(2,2,2-trifluoroethoxy)pyridine, a specialized pyridine derivative

that combines three key structural motifs: a pyridine core, a trifluoroethoxy group, and an iodine

substituent. This combination makes it a highly valuable intermediate for the synthesis of

complex molecules with potential therapeutic applications.

The pyridine ring is a well-established scaffold known for its ability to engage in hydrogen

bonding and other key interactions with biological targets. The introduction of a 2-(2,2,2-

trifluoroethoxy) group can significantly modulate the physicochemical properties of the parent

molecule. The trifluoroethoxy moiety is known to enhance lipophilicity, improve metabolic

stability, and alter the electronic nature of the aromatic system, which can be crucial for

optimizing a drug candidate's pharmacokinetic and pharmacodynamic profile.[3][4][5]

Furthermore, the iodine atom at the 3-position serves as a versatile synthetic handle, enabling

a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably

transition-metal-catalyzed cross-coupling reactions.
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This document provides a comprehensive technical overview of 3-Iodo-2-(2,2,2-
trifluoroethoxy)pyridine, intended for researchers, scientists, and drug development

professionals. We will delve into its physicochemical properties, propose a robust synthetic

strategy with detailed protocols, and explore its potential applications as a key intermediate in

the development of novel therapeutics.

Physicochemical Properties
The fundamental properties of 3-Iodo-2-(2,2,2-trifluoroethoxy)pyridine are summarized in the

table below. These identifiers are crucial for sourcing, characterization, and regulatory

purposes.

Property Value Source(s)

IUPAC Name
3-iodo-2-(2,2,2-

trifluoroethoxy)pyridine
Alfa Aesar

CAS Number 912761-82-1 [3][4]

Molecular Formula C₇H₅F₃INO Alfa Aesar

Molecular Weight 303.02 g/mol Alfa Aesar

Canonical SMILES
C1=CC(=C(N=C1)OCC(F)

(F)F)I
[3]

InChI Key
GUUWZDBHSBLCBA-

UHFFFAOYSA-N
Alfa Aesar

Synthesis and Mechanism
As of the writing of this guide, a detailed, peer-reviewed synthesis of 3-Iodo-2-(2,2,2-
trifluoroethoxy)pyridine has not been prominently published. However, based on established

principles of organic chemistry and known transformations of pyridine derivatives, a logical and

efficient synthetic route can be proposed. This approach is designed to be a self-validating

system, with clear checkpoints for verifying the progression of the reaction sequence.

Proposed Synthetic Strategy
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The most plausible synthetic pathway involves a two-step process starting from a commercially

available or readily synthesized precursor, 2-Chloro-3-hydroxypyridine. The strategy is as

follows:

Nucleophilic Aromatic Substitution (SNAr): Introduction of the 2,2,2-trifluoroethoxy group

onto the pyridine ring by reacting 2-chloro-3-iodopyridine with 2,2,2-trifluoroethanol.

Electrophilic Iodination: Introduction of the iodine atom at the 3-position of the 2-(2,2,2-

trifluoroethoxy)pyridine intermediate.

Alternatively, a more convergent synthesis would involve the iodination of a pre-formed 2-

(2,2,2-trifluoroethoxy)pyridine. However, controlling the regioselectivity of iodination can be

challenging. A more robust approach starts with a precursor where the halogen at the 2-

position can be selectively substituted, followed by a directed iodination. A highly plausible

route begins with 2-chloro-3-aminopyridine, which allows for the sequential introduction of the

desired functionalities.

Synthesis Workflow

2-Chloro-3-aminopyridine

2-Chloro-3-iodopyridine

  Diazotization & Iodination
(Sandmeyer Reaction)

3-Iodo-2-(2,2,2-trifluoroethoxy)pyridine

  Nucleophilic Substitution
(Williamson Ether Synthesis)

Click to download full resolution via product page

Proposed synthetic workflow for 3-Iodo-2-(2,2,2-trifluoroethoxy)pyridine.
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Detailed Experimental Protocols (Proposed)
Step 1: Synthesis of 2-Chloro-3-iodopyridine
This step utilizes a Sandmeyer-type reaction, a classic and reliable method for converting an

amino group on an aromatic ring into a halide.

Protocol:

To a stirred solution of 2-chloro-3-aminopyridine (1.0 eq) in a suitable acidic medium (e.g., 4

M HCl), cool the mixture to 0-5 °C in an ice-salt bath.

Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the

temperature below 5 °C. The formation of the diazonium salt is critical and temperature

control is paramount to prevent its decomposition.

Stir the reaction mixture at 0-5 °C for 30 minutes after the addition is complete to ensure full

formation of the diazonium salt.

In a separate flask, prepare a solution of potassium iodide (1.5 eq) in water.

Slowly add the cold diazonium salt solution to the potassium iodide solution. Vigorous

nitrogen gas evolution will be observed.

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the

nitrogen evolution ceases.

Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

Wash the combined organic layers with a sodium thiosulfate solution to remove any residual

iodine, followed by brine.

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure.

Purify the crude product by column chromatography on silica gel.

Causality and Validation: The acidic environment is necessary for the formation of nitrous acid

in situ, which then reacts with the amino group to form the diazonium salt. The low temperature
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stabilizes this intermediate. The success of this step can be monitored by Thin Layer

Chromatography (TLC) and confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy

and Mass Spectrometry (MS) of the purified product, which should show the disappearance of

the amino group signals and the appearance of a new aromatic proton pattern consistent with

the 2-chloro-3-iodopyridine structure.

Step 2: Synthesis of 3-Iodo-2-(2,2,2-trifluoroethoxy)pyridine
This step is a Williamson ether synthesis, a type of nucleophilic aromatic substitution, where

the trifluoroethoxide anion displaces the chloride at the 2-position of the pyridine ring. The

electron-withdrawing nature of the pyridine nitrogen and the iodine at the 3-position activate the

2-position for nucleophilic attack.

Protocol:

In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous

2,2,2-trifluoroethanol (2.0-3.0 eq) to a suitable anhydrous solvent (e.g., THF or DMF).

Cool the solution to 0 °C and add a strong base such as sodium hydride (1.2 eq) portion-

wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at room temperature for 30

minutes to ensure complete formation of the sodium trifluoroethoxide.

Add 2-chloro-3-iodopyridine (1.0 eq) dissolved in a minimal amount of the anhydrous solvent

to the reaction mixture.

Heat the reaction mixture to 60-80 °C and monitor the reaction progress by TLC.

Upon completion, cool the reaction to room temperature and carefully quench with water.

Extract the product with ethyl acetate or another suitable organic solvent.

Wash the combined organic layers with water and brine.

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure.

Purify the final product by column chromatography on silica gel to yield 3-Iodo-2-(2,2,2-
trifluoroethoxy)pyridine.
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Causality and Validation: The use of an inert atmosphere and anhydrous conditions is crucial

as sodium hydride reacts violently with water. The strong base deprotonates the trifluoroethanol

to generate the nucleophilic alkoxide. Heating is typically required to overcome the activation

energy for the SNAr reaction. The final product's identity and purity should be rigorously

confirmed by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS).

Applications in Drug Development
The unique structural features of 3-Iodo-2-(2,2,2-trifluoroethoxy)pyridine make it a highly

attractive building block for the synthesis of novel drug candidates. Its utility stems from the

synergistic effects of its three core components.

Structural Features to Drug Properties

3-Iodo-2-(2,2,2-trifluoroethoxy)pyridine

Pyridine Core 2,2,2-Trifluoroethoxy Group 3-Iodo Substituent

H-Bonding, Aromatic Interactions

enables

Increased Lipophilicity & Metabolic Stability

imparts

Handle for Cross-Coupling Reactions

provides

Improved Pharmacokinetics & Target Binding

Molecular Complexity & Diversity
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Contribution of structural features to drug development potential.

The Pyridine Scaffold: The pyridine ring is a bioisostere of benzene and is found in

numerous drugs. Its nitrogen atom can act as a hydrogen bond acceptor, and the aromatic

system can participate in π-stacking interactions with biological targets, making it a

privileged scaffold in medicinal chemistry.[1][2]

Impact of the 2-(2,2,2-trifluoroethoxy) Moiety: Fluorinated groups are widely used to enhance

the pharmacological profile of drug candidates.[6][7] The trifluoroethoxy group, in particular,

can:

Increase Lipophilicity: This can improve membrane permeability and cellular uptake.[4]

Enhance Metabolic Stability: The strong carbon-fluorine bonds are resistant to oxidative

metabolism by cytochrome P450 enzymes, which can increase the drug's half-life.[3]

Modulate Acidity/Basicity: The electron-withdrawing nature of the trifluoromethyl group can

influence the pKa of the pyridine nitrogen, affecting its binding characteristics and

solubility.

Utility of the 3-Iodo Group: The iodine atom is an exceptionally useful functional group in

synthetic chemistry. It serves as a versatile handle for introducing further molecular

complexity through various transition-metal-catalyzed cross-coupling reactions, such as:

Suzuki Coupling: To form new carbon-carbon bonds with boronic acids.

Sonogashira Coupling: To introduce alkyne functionalities.

Buchwald-Hartwig Amination: To form carbon-nitrogen bonds.

Heck Coupling: To append alkene groups.

This synthetic versatility allows for the rapid generation of diverse libraries of compounds from

a common intermediate, accelerating the structure-activity relationship (SAR) studies that are

crucial for lead optimization in drug discovery programs.
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Safety and Handling
While a specific material safety data sheet (MSDS) for 3-Iodo-2-(2,2,2-
trifluoroethoxy)pyridine should be consulted, general precautions for handling halogenated

and fluorinated aromatic compounds should be followed:

Work in a well-ventilated fume hood.

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat,

and chemical-resistant gloves.

Avoid inhalation of dust or vapors and contact with skin and eyes.

Store in a cool, dry place away from incompatible materials.

Conclusion
3-Iodo-2-(2,2,2-trifluoroethoxy)pyridine is a strategically designed chemical intermediate with

significant potential for application in medicinal chemistry and drug discovery. Its unique

combination of a pyridine core, a property-modulating trifluoroethoxy group, and a synthetically

versatile iodo substituent makes it a powerful tool for the construction of novel and complex

molecular architectures. While detailed synthetic and application data in the public domain is

limited, the established principles of organic synthesis and medicinal chemistry strongly support

its utility. This guide provides a solid foundation for researchers and scientists looking to

leverage this promising building block in their pursuit of new therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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